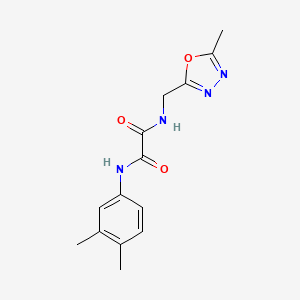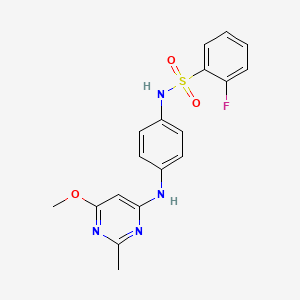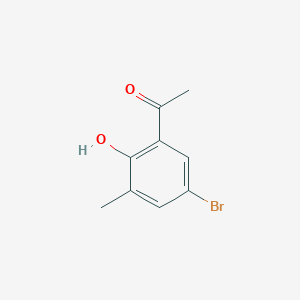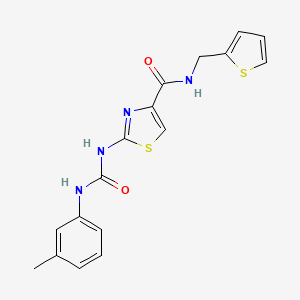
N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, also known as DMOX, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. DMOX is a derivative of oxalamide and has been synthesized using various methods.
Scientific Research Applications
Ring-Fission and C–C Bond Cleavage Reactions : Jäger et al. (2002) studied a related compound, which underwent ring fission of the oxadiazole system, revealing insights into possible chemical reactions and mechanisms involving compounds like N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide (Jäger et al., 2002).
Synthesis and Antimicrobial Activities : Al-Wahaibi et al. (2021) reported on the synthesis and antimicrobial activities of 1,3,4-oxadiazole N-Mannich bases, a category to which the compound belongs. This study provides insights into the antimicrobial potential of such compounds (Al-Wahaibi et al., 2021).
Copper-Catalyzed Coupling Reactions : Chen et al. (2023) explored the use of a related oxalamide in copper-catalyzed coupling reactions. This implies potential applications of this compound in catalysis or organic synthesis (Chen et al., 2023).
Optical Properties in Polymeric Materials : Manjunatha et al. (2009) investigated the optical properties of a polymer derived from a compound structurally similar to the one , indicating its potential use in photonic devices due to its optical characteristics (Manjunatha et al., 2009).
Anticancer Activities : Ahsan et al. (2014) synthesized and evaluated the anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Their findings suggest that compounds similar to this compound might exhibit anticancer properties (Ahsan et al., 2014).
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-4-5-11(6-9(8)2)16-14(20)13(19)15-7-12-18-17-10(3)21-12/h4-6H,7H2,1-3H3,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFBKPTVPCOXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=NN=C(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)

![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)





![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

